A Technical Guide to 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride: A Novel Fluorinated Spirocyclic Scaffold for Drug Discovery
A Technical Guide to 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride: A Novel Fluorinated Spirocyclic Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride (CAS Number: 1955547-12-2), a fluorinated spirocyclic amine with significant potential in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this guide synthesizes information from closely related analogs and foundational principles of fluorine chemistry to present a detailed profile. The guide covers the structural attributes, potential synthetic strategies, predicted physicochemical properties, and expected spectroscopic characteristics of the title compound. Furthermore, it delves into the strategic rationale for the incorporation of a tetrafluorinated cyclopropane motif within an azaspiro[2.5]octane framework, and explores its potential applications in modern drug discovery based on the established roles of analogous structures.
Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry
The design and synthesis of novel molecular scaffolds that provide access to new chemical space are cornerstones of modern drug discovery. Spirocycles, carbocyclic or heterocyclic systems distinguished by a single atom as the common junction of two rings, have garnered considerable attention due to their inherent three-dimensionality. This rigid, non-planar geometry offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets.
The azaspiro[2.5]octane core, in particular, represents a valuable building block, combining the conformational rigidity of the spirocyclic system with the versatile chemical functionality of a secondary amine.[1] This scaffold has been explored for its potential in developing therapeutics targeting a range of biological systems.[2]
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[3] The unique physicochemical characteristics of the carbon-fluorine bond, including its high bond strength, polarity, and the small size of the fluorine atom, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3][4] This guide focuses on 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride, a molecule that synergistically combines the structural novelty of the azaspiro[2.5]octane scaffold with the advantageous properties imparted by tetrafluorination of the cyclopropane ring.
Molecular Profile and Physicochemical Properties
CAS Number: 1955547-12-2[5]
Molecular Formula: C₇H₁₀ClF₄N
Molecular Weight: 219.61 g/mol
Predicted Physicochemical Properties
Due to the absence of experimentally determined data, the following physicochemical properties are predicted based on computational models and data from analogous structures.
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Melting Point (°C) | >200 (with decomposition) | Hydrochloride salts of amines are typically crystalline solids with high melting points. The rigidity of the spirocyclic system and the strong ionic interactions contribute to a stable crystal lattice. |
| Solubility | Water, Methanol, DMSO | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. The molecule is also expected to be soluble in polar organic solvents. |
| pKa (of the conjugate acid) | 7.5 - 8.5 | The electron-withdrawing effect of the four fluorine atoms is expected to decrease the basicity of the nitrogen atom compared to the non-fluorinated parent compound, thus lowering the pKa of its conjugate acid. |
| LogP | 1.5 - 2.5 | The tetrafluorinated cyclopropane ring increases lipophilicity compared to a simple cyclopropane. However, the presence of the polar amine hydrochloride will moderate the overall LogP. |
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
A potential retrosynthetic analysis suggests that the target molecule could be assembled from a key intermediate, a protected 6-azaspiro[2.5]octan-1-one. The tetrafluorocyclopropane ring could then be introduced via a fluorinating agent.
Caption: Conceptual Retrosynthetic Analysis
Proposed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for analogous structures and should be optimized for specific laboratory conditions.
Step 1: Synthesis of a Protected 6-Azaspiro[2.5]octan-1-one
-
To a solution of a suitable N-protected 4-piperidone derivative in an appropriate solvent (e.g., DMSO), add a cyclopropanating agent such as trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting spirocyclic epoxide by column chromatography.
-
Oxidize the corresponding alcohol to the ketone using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield the protected 6-azaspiro[2.5]octan-1-one.
Step 2: Fluorination of the Spirocyclic Ketone
-
In a fume hood, dissolve the protected 6-azaspiro[2.5]octan-1-one in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the fluorinated product and purify by column chromatography.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified, protected 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane in a suitable solvent (e.g., dioxane or methanol).
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the mixture to allow for the precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride and known spectral data of similar fluorinated organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The signals for the piperidine ring protons will be influenced by the rigid spirocyclic system and the presence of the neighboring fluorinated cyclopropane.
-
δ 3.0-3.5 ppm (multiplet, 4H): Protons on the carbons adjacent to the nitrogen atom (C5 and C7).
-
δ 1.8-2.2 ppm (multiplet, 4H): Protons on the carbons beta to the nitrogen atom (C4 and C8).
-
δ 9.0-10.0 ppm (broad singlet, 2H): Protons of the ammonium group (N-H).
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the significant influence of the fluorine atoms on the chemical shifts of the cyclopropane carbons, as well as C-F coupling.
-
δ 110-120 ppm (triplet, J ≈ 280-300 Hz): The two carbons of the cyclopropane ring bearing two fluorine atoms each (C1 and C2). The large coupling constant is characteristic of a one-bond C-F interaction.
-
δ 40-50 ppm (singlet): The spiro carbon (C3).
-
δ 45-55 ppm (singlet): Carbons adjacent to the nitrogen (C5 and C7).
-
δ 25-35 ppm (singlet): Carbons beta to the nitrogen (C4 and C8).
Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode would be the preferred method for mass spectral analysis.
-
Expected [M+H]⁺: m/z 184.07 (for the free base). The isotopic pattern would be characteristic for a molecule containing one nitrogen atom.
Applications in Drug Discovery
The unique structural features of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride make it a compelling building block for the synthesis of novel drug candidates.
Rationale for Use in Medicinal Chemistry
Caption: Key Structural Features and Their Implications in Drug Design
The tetrafluorinated cyclopropane ring can act as a bioisosteric replacement for other chemical groups, offering a way to fine-tune the properties of a lead compound. The increased metabolic stability is a particularly attractive feature, as it can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced oral bioavailability.
Potential Therapeutic Areas
While no specific biological activity has been reported for this compound, the 6-azaspiro[2.5]octane scaffold has been investigated in the context of:
-
Central Nervous System (CNS) Disorders: The rigid nature of the scaffold is well-suited for targeting receptors and enzymes in the CNS. Chiral derivatives of the 6-azaspiro[2.5]octane core have shown promise as antagonists for muscarinic acetylcholine receptors, which are targets for neurological disorders.[2]
-
Oncology: The introduction of fluorinated motifs is a common strategy in the development of anti-cancer agents.[4]
-
Infectious Diseases: Spirocyclic systems have been explored for their potential as novel antibacterial and antiviral agents.
Conclusion
1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride represents a fascinating and potentially valuable building block for medicinal chemists. Although specific experimental data remains scarce, this in-depth technical guide, based on analogous structures and established chemical principles, provides a solid foundation for researchers interested in exploring its potential. The combination of a rigid, three-dimensional spirocyclic core with the modulating effects of tetrafluorination presents a compelling opportunity to design and synthesize novel therapeutic agents with improved pharmacological profiles. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is highly warranted.
References
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
- Hertkorn, N., et al. (2013).
- James, K. J., Moroney, C., Roden, C., Satake, M., Yasumoto, T., Lehane, M., & Furey, A. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(3), 277–283.
- Mohler, D. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. In Burger's Medicinal Chemistry, Drug Discovery and Development. John Wiley & Sons, Inc.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54593187, 6-Azaspiro(2.5)octane hydrochloride. Retrieved March 22, 2024, from [Link].
- Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 56, 128479.
- The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved March 22, 2024, from [Link]
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). Next-generation, privileged spirocyclic scaffolds in drug discovery. Future medicinal chemistry, 8(12), 1435–1449.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
